

# "How to dissolve and store Antibacterial agent 114 for experiments"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Antibacterial agent 114

Cat. No.: B12409358

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## Application Notes and Protocols: Antibacterial Agent 114

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, storage, and experimental use of **Antibacterial agent 114**, a potent antibacterial compound identified as 2-(4-(((5-chloroquinolin-8-yl)oxy)methyl)phenyl)-1H-imidazo[4,5f][1][2]phenanthroline.

## Product Information

- Product Name: **Antibacterial agent 114**
- Synonyms: Compound 3 (as referenced in Obalı AY, et al., 2020)
- Chemical Structure: 2-(4-(((5-chloroquinolin-8-yl)oxy)methyl)phenyl)-1H-imidazo[4,5f][1][2]phenanthroline
- Molecular Formula: C<sub>30</sub>H<sub>18</sub>ClN<sub>5</sub>O
- Appearance: Solid powder
- Mechanism of Action: Believed to involve DNA cleavage.[1]

## Quantitative Data Summary

The antibacterial efficacy of **Antibacterial agent 114** has been determined against a range of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below.

Microorganism	Strain	Gram Stain	MIC (µM)
Pseudomonas aeruginosa	ATCC 29853	Gram-Negative	156.25
Bacillus subtilis	ATCC 6633	Gram-Positive	156.25
Escherichia coli	ATCC 35218	Gram-Negative	156.25
Enterococcus faecalis	ATCC 292112	Gram-Positive	156.25
Salmonella typhimurium	ST-10	Gram-Negative	156.25
Streptococcus mutans	NCTC 10449	Gram-Positive	156.25
Staphylococcus aureus	ATCC 25923	Gram-Positive	156.25

Data sourced from Obalı AY, et al. Bioorg Chem. 2020 Jul;100:103885.[1]

## Dissolution and Storage Protocols

### 1. Reagent and Equipment Preparation:

- **Antibacterial agent 114** powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Pipettes and sterile filter tips

## 2. Stock Solution Preparation (10 mM):

Due to the hydrophobic nature of imidazo-phenanthroline derivatives, DMSO is the recommended solvent for preparing stock solutions.

- Aseptically weigh the required amount of **Antibacterial agent 114** powder.
- Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
- Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
- Visually inspect the solution to ensure no particulate matter remains.
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

## 3. Storage and Stability:

- Powder: Store the solid compound at room temperature in a dry, dark place.
- Stock Solution (in DMSO): Store the 10 mM stock solution at -20°C for long-term storage (up to 6 months). For short-term use, the solution can be stored at 4°C for up to two weeks, protected from light.[3]
- Working Solutions: Aqueous working solutions should be prepared fresh for each experiment by diluting the DMSO stock solution with the appropriate sterile aqueous buffer or culture medium. It is not recommended to store aqueous solutions for more than one day.

**Note on Solvent Effects:** When preparing working dilutions for biological assays, ensure that the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced toxicity to the cells or microorganisms. A solvent control should always be included in the experiments.

# Experimental Protocols

## 1. Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method:

This protocol outlines the determination of the MIC of **Antibacterial agent 114** against a target bacterial strain.

a. Materials:

- **Antibacterial agent 114** (10 mM stock in DMSO)
- Sterile 96-well microtiter plates (U- or V-bottom)
- Bacterial culture in the logarithmic growth phase
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
- Sterile diluent (broth or saline)
- Incubator

b. Procedure:

- Prepare a 2-fold serial dilution of the **Antibacterial agent 114** stock solution across the wells of the 96-well plate.
  - Add 100 µL of sterile broth to all wells.
  - Add 100 µL of the 10 mM stock solution to the first well and mix thoroughly.
  - Transfer 100 µL from the first well to the second well, and repeat this serial dilution down the plate, discarding the final 100 µL from the last well in the series.
- Prepare the bacterial inoculum to a standardized concentration (e.g.,  $5 \times 10^5$  CFU/mL) in sterile broth.
- Add 100 µL of the bacterial inoculum to each well containing the serially diluted compound. This will bring the final volume in each well to 200 µL and halve the concentration of the antibacterial agent in each well.
- Include the following controls on each plate:

- Growth Control: Wells containing only broth and the bacterial inoculum (no antibacterial agent).
- Sterility Control: Wells containing only sterile broth.
- Solvent Control: Wells containing the highest concentration of DMSO used in the assay with the bacterial inoculum.
- Seal the plate and incubate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
- Determine the MIC by visual inspection. The MIC is the lowest concentration of **Antibacterial agent 114** that completely inhibits visible bacterial growth.

## 2. DNA Cleavage Assay:

This assay investigates the ability of **Antibacterial agent 114** to cleave plasmid DNA.

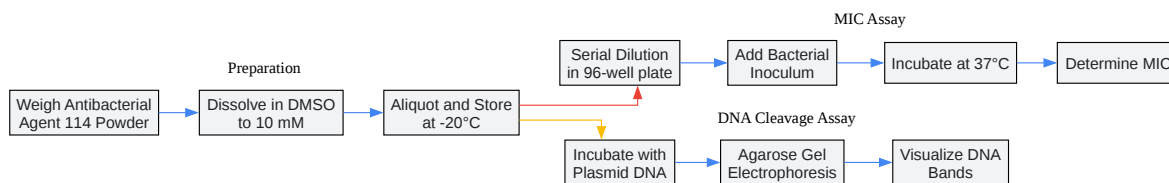
### a. Materials:

- **Antibacterial agent 114** (10 mM stock in DMSO)
- Supercoiled plasmid DNA (e.g., pBR322)
- Tris-HCl buffer
- Agarose
- Gel electrophoresis system and power supply
- DNA loading dye
- Ethidium bromide or other DNA stain
- UV transilluminator and imaging system

### b. Procedure:

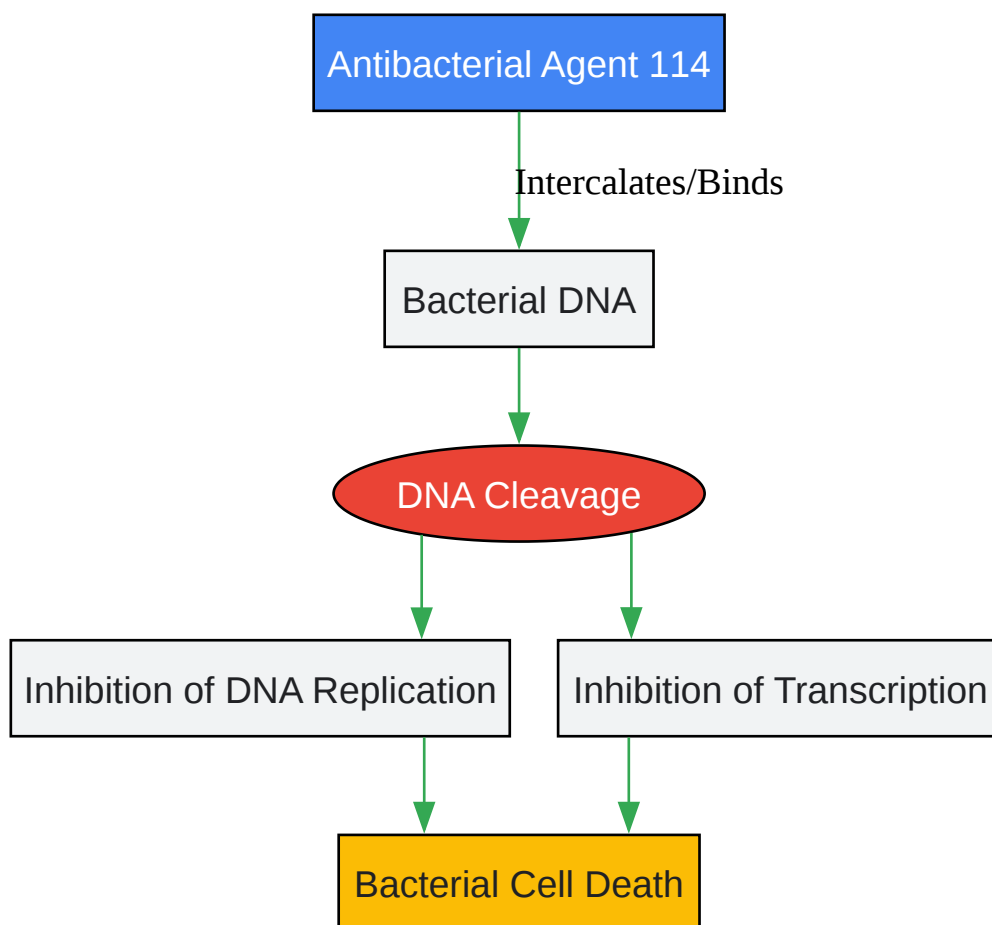
- Set up reaction mixtures in sterile microcentrifuge tubes. A typical reaction mixture may contain:
  - Plasmid DNA (e.g., 0.5 µg)
  - Tris-HCl buffer (pH 7.4)
  - Varying concentrations of **Antibacterial agent 114** (prepared by diluting the stock solution).
  - Nuclease-free water to a final volume of 20 µL.
- Include a control reaction with no antibacterial agent.
- Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour).
- Stop the reaction by adding DNA loading dye.
- Load the samples onto an agarose gel (e.g., 1%).
- Perform electrophoresis to separate the different forms of plasmid DNA (supercoiled, nicked circular, and linear).
- Stain the gel with a DNA stain and visualize the DNA bands under UV light.
- Analyze the results: The cleavage of supercoiled plasmid DNA will result in the appearance of nicked circular and/or linear DNA bands. The extent of cleavage can be correlated with the concentration of **Antibacterial agent 114**.[\[1\]](#)

## Visualizations



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Caption: Experimental workflow for **Antibacterial agent 114**.



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Caption: Proposed mechanism of action for **Antibacterial agent 114**.

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## Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)